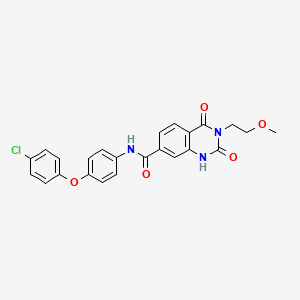

N-(4-(4-chlorophenoxy)phenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Descripción

Propiedades

IUPAC Name |

N-[4-(4-chlorophenoxy)phenyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O5/c1-32-13-12-28-23(30)20-11-2-15(14-21(20)27-24(28)31)22(29)26-17-5-9-19(10-6-17)33-18-7-3-16(25)4-8-18/h2-11,14H,12-13H2,1H3,(H,26,29)(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIDEMYGUYLTLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N-(4-(4-chlorophenoxy)phenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the quinazoline core, followed by the introduction of the chlorophenoxy and methoxyethyl groups through nucleophilic substitution reactions. Industrial production methods would likely involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.

Análisis De Reacciones Químicas

This compound can undergo various types of chemical reactions, including:

Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Molecular Formula

- C : 18

- H : 15

- Cl : 1

- N : 3

- O : 4

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the modification and derivatization that can lead to the development of novel compounds with tailored properties.

Biology

- Drug Discovery : Due to its potential biological activity, this compound is a candidate for drug discovery and development. Research indicates that compounds with similar structures may exhibit significant biological effects, making this compound a target for further investigation in pharmacology.

Medicine

- Pharmacological Properties : Preliminary studies suggest that N-(4-(4-chlorophenoxy)phenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide may possess pharmacological properties that could be harnessed for therapeutic purposes. Its interaction with biological targets such as enzymes or receptors could modulate their activity and influence metabolic pathways.

Industry

- Material Development : The compound’s unique chemical structure could be utilized in the development of new materials or chemical processes. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.

Antimicrobial Activity

Research has demonstrated that quinazoline derivatives exhibit significant antimicrobial activity against various pathogens. For instance:

- Compounds structurally similar to this compound have been tested against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, showing effective inhibition at low concentrations.

Anticancer Potential

Quinazoline derivatives have been explored for their anticancer properties. Studies indicate that modifications to the quinazoline core can enhance cytotoxicity against cancer cell lines.

Mecanismo De Acción

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, leading to the desired therapeutic or biological effect.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The table below highlights structural differences and inferred properties among the target compound and analogs from the evidence:

Substituent-Driven Property Analysis

Polarity and Solubility

- Compound 10a (tetrahydrofuran-3-yl) and compound (morpholinylpropoxy) incorporate oxygen-rich groups, favoring solubility and membrane permeability .

Electron Effects and Binding Interactions

- The 4-chlorophenoxy group in the target compound may engage in halogen bonding with kinase active sites, similar to chloro/fluoro substituents in .

Molecular Weight and Drug-Likeness

- The target compound’s molecular weight (~465.9 g/mol) aligns with Lipinski’s rule (<500 g/mol), favoring oral bioavailability.

- Compound 10a and the compound exceed 500 g/mol, which may limit absorption .

Actividad Biológica

N-(4-(4-chlorophenoxy)phenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a quinazoline core , characterized by fused benzene and pyrimidine rings. The presence of functional groups such as chlorophenoxy and methoxyethyl enhances its reactivity and potential applications in medicinal chemistry. Its IUPAC name is N-[4-(4-chlorophenoxy)phenyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide, with the molecular formula .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions may modulate various biochemical pathways, including signal transduction and metabolic processes. The exact mechanism remains an area of active research, but preliminary studies suggest potential inhibitory effects on certain biological systems .

Anticancer Properties

Research indicates that the compound may possess anticancer properties . In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that at concentrations around 50 µM, the compound significantly reduced the viability of various cancer cell lines, indicating its potential as a therapeutic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity . Preliminary assays suggest it exhibits moderate activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic functions .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in disease processes. For example, it has shown potential as an indoleamine 2,3-dioxygenase (IDO) inhibitor, which is significant in cancer immunotherapy. By inhibiting IDO, the compound may enhance the effectiveness of existing anticancer treatments by reversing tumor-induced immunosuppression .

Case Studies and Research Findings

Q & A

Q. What strategies enhance the compound’s bioavailability for preclinical testing?

- Formulation :

- Nanoencapsulation : Use PLGA nanoparticles to improve aqueous solubility.

- Prodrug Design : Introduce phosphate esters for pH-dependent release in tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.